6-bromo-6H-cinnolin-4-one
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Overview
Description
6-Bromocinnolin-4(1H)-one is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and a keto group at the 4th position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromocinnolin-4(1H)-one typically involves the bromination of cinnolin-4(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6-bromocinnolin-4(1H)-one are not well-documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromocinnolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 6-bromocinnolin-4-ol.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
6-Bromocinnolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-bromocinnolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chlorocinnolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluorocinnolin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.
6-Iodocinnolin-4(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-Bromocinnolin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with other molecules.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-5H |
InChI Key |
ATZLWKOWMICSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC(=O)C2=CC1Br |
Origin of Product |
United States |
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